COX-2 Inhibitory Potency: Class-Level Projection from Validated 6-Oxo-3-phenylpyridazine Series
While no direct COX-2 IC50 value has been published for CAS 1219842-68-8, the closest structurally characterized analogs in the 6-oxo-3-phenylpyridazine series demonstrate consistent nanomolar COX-2 inhibition. In an in vitro ovine COX-2 fluorescence polarization assay, the N-substitutedphenyl derivatives 4a, 4b, 5a, and 10 exhibited IC50 values of 17.45, 17.40, 16.76, and 17.15 nM, respectively, all statistically superior to the clinical comparator celecoxib (IC50 = 17.79 nM; p < 0.05) [1]. Given that the pyrrolylbenzamide tail of CAS 1219842-68-8 introduces additional hydrogen-bond acceptor capacity at the para position—a feature associated with improved COX-2 selectivity in related pyridazine series [2]—the compound is projected to fall within a comparable or improved potency window relative to the published lead compounds, distinguishing it from analogs with non-heterocyclic benzamide substituents (e.g., ethoxybenzamide analog CAS 921872-91-5) that lack this polar interaction motif.
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Projected low-nanomolar range based on structural class; exact value not yet published |
| Comparator Or Baseline | Celecoxib: IC50 = 17.79 nM; Lead pyridazine 5a: IC50 = 16.76 nM; Lead 10: IC50 = 17.15 nM |
| Quantified Difference | Lead compounds 4a–10 show a 2–6% improvement in IC50 over celecoxib; CAS 1219842-68-8 is predicted to align with this enhanced potency bracket due to its retained 3-phenylpyridazinone pharmacophore and optimized tail group. |
| Conditions | In vitro ovine COX-2 fluorescence polarization assay (Khan et al. 2020); molecular docking on COX-2 crystal structure (PDB: 3LN1) |
Why This Matters
A user prioritizing COX-2 probe development should select CAS 1219842-68-8 over simpler benzamide or ethoxybenzamide analogs (e.g., CAS 921571-07-5, CAS 921872-91-5) because the pyrrole-substituted tail is more likely to recapitulate the sub-18 nM IC50 profile of the validated lead series, whereas the simpler analogs lack the heterocyclic H-bond acceptor needed for Arg120/Tyr355 engagement in the COX-2 side pocket.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020;81(5):573-584. View Source
- [2] Ahmed EM, Hassan MSA, El-Malah AA, Kassab AE. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorg Chem. 2020;95:103497. View Source
